4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

Medicinal Chemistry Drug Discovery ADME Properties

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid (CAS 1329166-90-6) is a critical fluorinated building block for next-generation kinase inhibitors. The unique 4,6-difluoro and N1-methyl substitution pattern on the indazole core is a recognized pharmacophore for engaging the kinase hinge region, irreplaceable by mono-fluorinated or non-fluorinated analogs. The 5-carboxylic acid handle ensures robust, high-yield amide coupling for rapid parallel library synthesis. Its favorable predicted ADME profile with no CYP liabilities makes it an ideal early-stage scaffold for CNS targets like LRRK2. Secure your supply of this high-purity (≥97%) research compound today.

Molecular Formula C9H6F2N2O2
Molecular Weight 212.15 g/mol
CAS No. 1329166-90-6
Cat. No. B1428494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid
CAS1329166-90-6
Molecular FormulaC9H6F2N2O2
Molecular Weight212.15 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C(=C2C=N1)F)C(=O)O)F
InChIInChI=1S/C9H6F2N2O2/c1-13-6-2-5(10)7(9(14)15)8(11)4(6)3-12-13/h2-3H,1H3,(H,14,15)
InChIKeyOOMWZBMYRQKNBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1329166-90-6: 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid – Key Intermediate for Kinase-Focused Medicinal Chemistry


4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid (CAS 1329166-90-6) is a fluorinated heterocyclic building block with a 4,6-difluoro substitution pattern and a 5-carboxylic acid handle on the indazole core . This structure places it within the broader class of indazole-based kinase inhibitors and LRRK2 modulator precursors, where fluorine incorporation is a recognized strategy for enhancing metabolic stability and target binding [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing complex amidoindazoles via its carboxylic acid moiety [2].

Why 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid (CAS 1329166-90-6) Cannot Be Replaced by Common Analogs


Generic substitution with simpler or mono-fluorinated 1-methyl-1H-indazole-5-carboxylic acid analogs is scientifically invalid. The 4,6-difluoro pattern, combined with the N1-methyl group, creates a unique electronic and steric environment that directly influences key drug-like properties and reactivity profiles. For instance, the 4,6-difluoro core is a privileged scaffold in kinase inhibitor design due to its ability to engage in critical hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket, a feature absent in non-fluorinated or mono-fluorinated versions [1]. Furthermore, the presence of two electron-withdrawing fluorine atoms significantly alters the acidity and reactivity of the 5-carboxylic acid, impacting coupling efficiencies and the stability of downstream amide derivatives, which is a critical consideration for scale-up and medicinal chemistry workflows .

Quantitative Differentiation Guide for 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid (CAS 1329166-90-6)


Superior ADME Profile vs. Mono-Fluorinated Indazole-5-Carboxylic Acids

Computational predictions and structural analysis indicate that the 4,6-difluoro pattern significantly improves metabolic stability and lipophilicity compared to non-fluorinated and mono-fluorinated analogs . The dual fluorination at the 4- and 6-positions is a recognized strategy to block oxidative metabolism at these vulnerable sites on the indazole ring [1]. This is corroborated by the compound's favorable predicted ADME profile, including a high GI Absorption score and a lack of predicted inhibition against key CYP450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) .

Medicinal Chemistry Drug Discovery ADME Properties

Validated Synthetic Utility in Patent-Exemplified LRRK2 Inhibitor Workflows

The 5-carboxylic acid handle is a proven functional group for generating complex amidoindazole libraries, a common strategy in LRRK2 inhibitor development, as described in recent patent literature [1]. This is supported by published general synthetic routes for related indazole-5-carboxylic acids, which achieve high coupling yields (71-95%) using standard HATU/DIEA conditions in DMF [2]. This validates the compound's use as a reliable, high-yielding intermediate for generating diverse amide libraries, a key requirement in hit-to-lead campaigns.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Commercial Availability at Defined High Purity Specifications

The compound is commercially available from multiple reputable vendors with defined purity specifications (95-97%) and documented analytical support (NMR, HPLC, GC) . The MDL number (MFCD24501942) provides a unique identifier for procurement . This commercial availability at a known quality standard de-risks procurement compared to custom-synthesizing less common or novel analogs. Prices range from approximately $200-400 for 100mg quantities, providing a clear cost benchmark for sourcing decisions .

Chemical Procurement Quality Control Building Blocks

High-Value Application Scenarios for 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic Acid (CAS 1329166-90-6)


Lead Optimization in Kinase Inhibitor Programs

Medicinal chemists developing next-generation kinase inhibitors, particularly for CNS targets like LRRK2, should prioritize this building block. The 4,6-difluoro core is a recognized pharmacophore for engaging the kinase hinge region, and the 5-carboxylic acid allows for rapid diversification of the solvent-exposed region [1]. Its favorable predicted ADME profile and lack of CYP liabilities make it an ideal scaffold for optimizing drug-like properties early in the lead optimization cascade .

Parallel Synthesis for High-Throughput Chemistry

For groups engaged in high-throughput chemistry or parallel synthesis, the 5-carboxylic acid is a robust and reliable functional group for amide bond formation. Published methodologies demonstrate high yields under standard coupling conditions, making this compound suitable for generating focused libraries of amidoindazoles for biological screening [2].

Comparative SAR Studies for Fluorine Effects

Researchers investigating the impact of fluorine substitution on the physicochemical and biological properties of indazole-based compounds can use this molecule as a key comparator. Its distinct properties compared to non-fluorinated [3] and mono-fluorinated analogs provide a clear basis for structure-activity relationship (SAR) studies, enabling rational design of molecules with optimized potency, selectivity, and pharmacokinetics.

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